
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C15H22BNO3 and a molecular weight of 275.15 g/mol . This compound is known for its unique structure, which includes a benzamide group and a dioxaborolane moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N-dimethylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the boron center, where nucleophiles can replace the dioxaborolane group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Benzamides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boron-containing reagent in organic synthesis. The dioxaborolane group facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. The palladium catalyst activates the boron center, allowing it to react with aryl or vinyl halides to form biaryl products .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a benzamide group.
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a methoxyethyl group and a pyrazole ring.
Uniqueness
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide group and a dioxaborolane moiety, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in Suzuki coupling reactions makes it a valuable reagent in the formation of biaryl compounds.
Biological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 171364-78-6) is a compound characterized by its unique boronate ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications.
Chemical Structure
The molecular formula of this compound is C14H22BNO2, with a molecular weight of approximately 247.14 g/mol. The structure includes a dimethylamino group and a boronate ester moiety that significantly influence its biological interactions.
Enzyme Inhibition
Research indicates that compounds with boronate esters exhibit notable enzyme inhibitory properties. A study evaluating the inhibitory effects of various benzamide derivatives found that this compound demonstrated moderate inhibition against specific glycosidases. The IC50 values for related compounds suggest that structural modifications significantly affect their inhibitory potency.
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
This compound | α-glucosidase | 188 |
Related Benzamide | β-glucosidase | 175 |
Related Benzamide | β-galactosidase | 213 |
These results indicate that the positioning of the boronate group and other substituents can modulate enzyme affinity and selectivity .
Case Studies
- GSK-3β Inhibition : In a study focused on GSK-3β inhibitors, various derivatives including those similar to this compound were evaluated for their inhibitory activity. The most potent compounds showed IC50 values as low as 8 nM . This highlights the potential of such compounds in targeting key pathways involved in diseases like Alzheimer's and diabetes.
- Inflammatory Response Modulation : Another investigation into the anti-inflammatory properties of related compounds revealed that certain derivatives could significantly reduce nitric oxide (NO) levels in microglial cells. This suggests a therapeutic potential for modulating neuroinflammation .
The mechanism by which this compound exerts its biological effects is primarily through competitive inhibition of target enzymes by binding to their active sites or allosteric sites. The presence of the boronate group facilitates interactions with hydroxyl groups in the enzyme's active site.
Properties
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-7-11(8-10-12)13(18)17(5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAOMJCDURFBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405741 | |
Record name | N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400727-57-3 | |
Record name | N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400727-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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